1-Isopropoxy-4-(trifluoromethoxy)-benzene
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Overview
Description
1-Isopropoxy-4-(trifluoromethoxy)-benzene is an organic compound with the molecular formula C10H11F3O2 It is a derivative of benzene, where the hydrogen atoms on the benzene ring are substituted with an isopropoxy group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropoxy-4-(trifluoromethoxy)-benzene typically involves the reaction of 1-isopropoxy-4-nitrobenzene with trifluoromethanol under specific conditions. The reaction is catalyzed by a suitable base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Isopropoxy-4-(trifluoromethoxy)-benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy or trifluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Isopropoxy-4-(trifluoromethoxy)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Isopropoxy-4-(trifluoromethoxy)-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isopropoxy group may contribute to the compound’s binding affinity and specificity for certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1-Isopropoxy-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethoxy group.
1-Isopropyl-4-methylbenzene: Contains an isopropyl group instead of an isopropoxy group.
1-Isopropyl-2-methoxy-4-methylbenzene: Contains both isopropyl and methoxy groups.
Uniqueness
1-Isopropoxy-4-(trifluoromethoxy)-benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-propan-2-yloxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7(2)14-8-3-5-9(6-4-8)15-10(11,12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISMBOWZVGNRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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